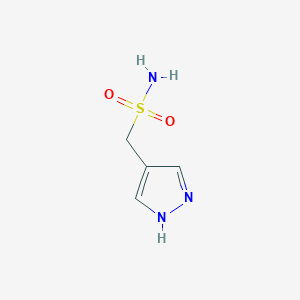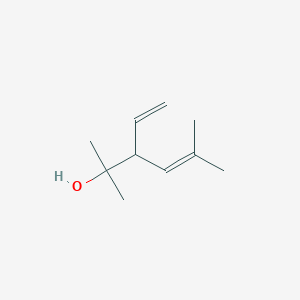
2,4-Difluorophenylzincbromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluorophenylzinc bromide is an organozinc compound with the molecular formula C6H3BrF2Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Difluorophenylzinc bromide can be synthesized through the reaction of 2,4-difluorobromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as a palladium complex, to facilitate the formation of the organozinc compound .
Industrial Production Methods: Industrial production of 2,4-difluorophenylzinc bromide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Difluorophenylzinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile and replaces a leaving group in an organic molecule. It can also participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds .
Common Reagents and Conditions:
Substitution Reactions: Typically involve halides or other leaving groups and are carried out in the presence of a base.
Cross-Coupling Reactions: Often use palladium or nickel catalysts and are performed under inert atmosphere conditions to prevent oxidation.
Major Products: The major products formed from reactions involving 2,4-difluorophenylzinc bromide are typically substituted aromatic compounds, which can be further functionalized for various applications .
Applications De Recherche Scientifique
2,4-Difluorophenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-difluorophenylzinc bromide involves its role as a nucleophile in substitution and cross-coupling reactions. The compound donates its phenyl group to an electrophilic center, facilitated by the presence of a catalyst. This process forms a new carbon-carbon bond, which is essential in the synthesis of various organic compounds .
Comparaison Avec Des Composés Similaires
- 3,4-Difluorophenylzinc bromide
- 2,5-Difluorophenylzinc bromide
- 2,6-Difluorophenylzinc bromide
Comparison: 2,4-Difluorophenylzinc bromide is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its reactivity and selectivity in chemical reactions. Compared to its isomers, it may exhibit different reactivity patterns and product distributions in synthetic applications .
Propriétés
Formule moléculaire |
C6H3BrF2Zn |
|---|---|
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
zinc;1,3-difluorobenzene-6-ide;bromide |
InChI |
InChI=1S/C6H3F2.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 |
Clé InChI |
ACVYIAKLGGCVDQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC(=[C-]1)F)F.[Zn+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B12104658.png)
![6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12104664.png)

![3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12104676.png)





![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B12104716.png)

![N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide](/img/structure/B12104718.png)


